4-(Chlorométhyl)pyridine-2-carboxylate de méthyle

Vue d'ensemble

Description

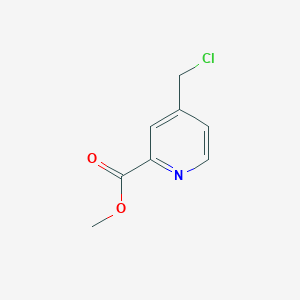

“Methyl 4-(chloromethyl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1206973-14-9 . It has a molecular weight of 185.61 and its IUPAC name is methyl 4-(chloromethyl)-2-pyridinecarboxylate . It is a yellow to brown liquid .

Synthesis Analysis

The synthesis of “Methyl 4-(chloromethyl)pyridine-2-carboxylate” involves a stirred solution of methyl 4-(hydroxymethyl)picolinate in dry CH2Cl2. Et3N is added to the mixture which is then cooled to 0 °C. Mesyl chloride is slowly added to the mixture which is then heated for 24 hours .Molecular Structure Analysis

The molecular structure of “Methyl 4-(chloromethyl)pyridine-2-carboxylate” is represented by the linear formula: C8H8ClNO2 . The InChI code for this compound is 1S/C8H8ClNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3 .Physical and Chemical Properties Analysis

“Methyl 4-(chloromethyl)pyridine-2-carboxylate” is a yellow to brown liquid . It has a molecular weight of 185.61 and its IUPAC name is methyl 4-(chloromethyl)-2-pyridinecarboxylate .Applications De Recherche Scientifique

Industrie agrochimique

4-(Chlorométhyl)pyridine-2-carboxylate de méthyle: est utilisé comme intermédiaire dans la synthèse des produits agrochimiques. La partie pyridine est un motif structural courant dans les principes actifs de la protection des cultures. Des dérivés de ce composé ont été utilisés dans le développement de nouveaux pesticides, où ils contribuent à l'activité biologique en raison de leurs propriétés physico-chimiques uniques .

Synthèse pharmaceutique

Ce composé sert de précurseur dans la synthèse pharmaceutique. Ses dérivés se retrouvent dans plusieurs médicaments, présentant un éventail d'activités biologiques. Les groupes chlorométhyle et pyridine sont particulièrement utiles pour créer des composés ayant des propriétés antivirales, anticancéreuses et antimicrobiennes potentielles .

Science des matériaux

En science des matériaux, les dérivés du This compound sont étudiés pour leur utilité dans la création de matériaux avancés. Le cycle pyridine peut faire partie des inhibiteurs de corrosion, qui sont essentiels pour protéger les matériaux de la dégradation .

Semi-conducteurs organiques

Les dérivés du composé sont également importants dans le domaine des semi-conducteurs organiques. Ils sont étudiés pour leur utilisation dans les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED), où la stabilité et les propriétés électroniques du cycle pyridine jouent un rôle essentiel .

Médecine vétérinaire

En médecine vétérinaire, les dérivés du This compound sont utilisés pour créer des médicaments pour les animaux. Ces composés peuvent fournir des traitements pour diverses maladies animales, en exploitant l'efficacité biologique de la structure pyridine .

Matériaux fonctionnels

Enfin, ce composé est important dans le développement de matériaux fonctionnels. Ses dérivés peuvent être adaptés pour présenter des propriétés spécifiques requises pour les matériaux haute performance utilisés dans diverses applications technologiques .

Safety and Hazards

Mécanisme D'action

The chloromethyl group in Methyl 4-(chloromethyl)pyridine-2-carboxylate could potentially undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon atom attached to the chlorine, leading to the replacement of the chlorine atom . The carboxylate ester group could also undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol .

Analyse Biochimique

Biochemical Properties

Methyl 4-(chloromethyl)pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical reactions . It interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes . The compound’s interaction with these biomolecules often involves the formation of resonance-stabilized carbocations, which facilitate its participation in biochemical pathways .

Cellular Effects

Methyl 4-(chloromethyl)pyridine-2-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cell proliferation, differentiation, and apoptosis. Additionally, Methyl 4-(chloromethyl)pyridine-2-carboxylate has been observed to affect the expression of specific genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of Methyl 4-(chloromethyl)pyridine-2-carboxylate involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions often result in changes in gene expression and the modulation of biochemical pathways. The formation of resonance-stabilized carbocations is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-(chloromethyl)pyridine-2-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Methyl 4-(chloromethyl)pyridine-2-carboxylate can undergo degradation, leading to changes in its biochemical activity and impact on cells . Long-term exposure to the compound may result in alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of Methyl 4-(chloromethyl)pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

Methyl 4-(chloromethyl)pyridine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s participation in these pathways can influence metabolic flux and the levels of specific metabolites . Its interaction with enzymes often involves the formation of resonance-stabilized carbocations, which play a crucial role in its metabolic activity .

Transport and Distribution

Within cells and tissues, Methyl 4-(chloromethyl)pyridine-2-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of Methyl 4-(chloromethyl)pyridine-2-carboxylate are essential for its biochemical activity and impact on cellular function .

Subcellular Localization

The subcellular localization of Methyl 4-(chloromethyl)pyridine-2-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are influenced by its localization within the cell . Understanding the subcellular localization of Methyl 4-(chloromethyl)pyridine-2-carboxylate is crucial for elucidating its biochemical properties and effects on cellular processes .

Propriétés

IUPAC Name |

methyl 4-(chloromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRXRHOHZFCVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192830 | |

| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206973-14-9 | |

| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206973-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1445869.png)